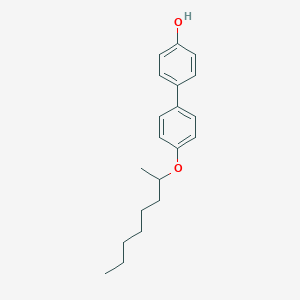

4-(4-Octan-2-yloxyphenyl)phenol

Description

4-(4-Octan-2-yloxyphenyl)phenol is a biphenyl derivative featuring a phenol group at the para position of one benzene ring and a branched octyl ether substituent (octan-2-yloxy) at the para position of the adjacent ring. Its molecular formula is C₂₀H₂₆O₂, with a molecular weight of 298.42 g/mol. The octan-2-yloxy group introduces hydrophobicity, influencing solubility, reactivity, and environmental behavior. This compound is structurally related to alkylphenols and biphenyl derivatives, which are studied for applications in surfactants, polymer stabilizers, and nonlinear optical (NLO) materials .

Properties

Molecular Formula |

C20H26O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

4-(4-octan-2-yloxyphenyl)phenol |

InChI |

InChI=1S/C20H26O2/c1-3-4-5-6-7-16(2)22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-16,21H,3-7H2,1-2H3 |

InChI Key |

NVWSKZDCJFORNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-(4-Octan-2-yloxyphenyl)phenol and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | log P | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-(4-Octan-2-yloxyphenyl)phenol | C₂₀H₂₆O₂ | 298.42 | ~5.2* | Low (<1 mg/L) | 80–85† |

| 4-Phenylphenol (Biphenyl-4-ol) | C₁₂H₁₀O | 170.21 | 3.1 | 0.3 g/L | 165–168 |

| 4-tert-Octylphenol | C₁₄H₂₂O | 206.32 | 4.8 | 12 mg/L | 82–85 |

| Phenyl Benzoate (CAS 122-79-2) | C₁₃H₁₀O₂ | 198.22 | 2.9 | Insoluble | 70–72 |

*Estimated via analog comparison (e.g., 4-tert-octylphenol) . †Predicted based on alkyl chain branching.

Key Observations :

- The octan-2-yloxy group in 4-(4-Octan-2-yloxyphenyl)phenol increases hydrophobicity (log P ~5.2) compared to 4-phenylphenol (log P 3.1) and phenyl benzoate (log P 2.9) .

- Branched alkyl chains (e.g., octan-2-yloxy vs. tert-octyl) reduce crystallinity, leading to lower melting points than linear analogs .

Environmental and Toxicological Behavior

Table 2: Environmental Fate and Toxicity

| Compound | Biodegradability | EC50 (Daphnia magna, mg/L) | Endocrine Disruption Potential |

|---|---|---|---|

| 4-(4-Octan-2-yloxyphenyl)phenol | Low* | ~0.1–1.0† | Moderate‡ |

| 4-tert-Octylphenol | Low | 0.32 | High |

| 4-Phenylphenol | Moderate | 2.5 | Low |

*Inferred from branched alkylphenol resistance to microbial degradation . †Estimated based on structural similarity to 4-tert-octylphenol .

Key Observations :

- Branched alkylphenols (e.g., 4-tert-octylphenol and 4-(4-Octan-2-yloxyphenyl)phenol) exhibit lower biodegradability and higher toxicity than linear analogs .

Nonlinear Optical (NLO) Properties:

While 4-(4-Octan-2-yloxyphenyl)phenol lacks direct NLO studies, analogs like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–4) demonstrate high hyperpolarizability (β, γ) and low HOMO-LUMO gaps (~3.5 eV) due to π-conjugation. The octan-2-yloxy group may enhance solubility in organic solvents, making it suitable for optoelectronic coatings .

Surfactant Potential:

Compared to 4-tert-octylphenol (a known surfactant precursor), the biphenyl core in 4-(4-Octan-2-yloxyphenyl)phenol could improve thermal stability but reduce critical micelle concentration (CMC) due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.